Benzyl 2-(furan-3-yl)piperidine-1-carboxylate Benzyl 2-(furan-3-yl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20143519
InChI: InChI=1S/C17H19NO3/c19-17(21-12-14-6-2-1-3-7-14)18-10-5-4-8-16(18)15-9-11-20-13-15/h1-3,6-7,9,11,13,16H,4-5,8,10,12H2
SMILES:
Molecular Formula: C17H19NO3
Molecular Weight: 285.34 g/mol

Benzyl 2-(furan-3-yl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC20143519

Molecular Formula: C17H19NO3

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2-(furan-3-yl)piperidine-1-carboxylate -

Specification

Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
IUPAC Name benzyl 2-(furan-3-yl)piperidine-1-carboxylate
Standard InChI InChI=1S/C17H19NO3/c19-17(21-12-14-6-2-1-3-7-14)18-10-5-4-8-16(18)15-9-11-20-13-15/h1-3,6-7,9,11,13,16H,4-5,8,10,12H2
Standard InChI Key ICUDDUTZTFMKKU-UHFFFAOYSA-N
Canonical SMILES C1CCN(C(C1)C2=COC=C2)C(=O)OCC3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Benzyl 2-(furan-3-yl)piperidine-1-carboxylate is systematically named according to IUPAC conventions as benzyl 2-(furan-3-yl)piperidine-1-carboxylate. Its canonical SMILES representation (C1CCN(C(C1)C2=COC=C2)C(=O)OCC3=CC=CC=C3) delineates the piperidine core substituted at the 2-position with a furan-3-yl group and at the 1-position with a benzyl carboxylate. The furan ring’s 3-substitution differentiates it from closely related isomers, such as benzyl 3-(furan-2-yl)piperidine-1-carboxylate, which exhibits distinct stereoelectronic properties due to the furan’s alternate positioning .

Table 1: Comparative Molecular Properties of Benzyl 2-(Furan-3-yl)Piperidine-1-Carboxylate and Its Isomer

PropertyBenzyl 2-(Furan-3-yl)Piperidine-1-CarboxylateBenzyl 3-(Furan-2-yl)Piperidine-1-Carboxylate
Molecular FormulaC₁₇H₁₉NO₃C₁₇H₁₉NO₃
Molecular Weight (g/mol)285.34285.34
IUPAC Namebenzyl 2-(furan-3-yl)piperidine-1-carboxylatebenzyl 3-(furan-2-yl)piperidine-1-carboxylate
Canonical SMILESC1CCN(C(C1)C2=COC=C2)C(=O)OCC3=CC=CC=C3C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C3=CC=CO3
PubChem CID10254434791592290

Stereochemical and Conformational Analysis

The compound’s piperidine ring adopts a chair conformation, with the furan-3-yl substituent occupying an equatorial position to minimize steric strain. Density functional theory (DFT) simulations of analogous piperidine derivatives suggest that the benzyl carboxylate group enhances solubility via polar interactions, while the furan moiety contributes to π-π stacking capabilities in protein binding. X-ray crystallography data, though unavailable for this specific compound, indicate that similar esters exhibit planar furan rings tilted at 15–30° relative to the piperidine plane, optimizing electronic delocalization .

Synthetic Methodologies

Key Reaction Pathways

The synthesis of benzyl 2-(furan-3-yl)piperidine-1-carboxylate typically involves a multi-step sequence starting from piperidine precursors. A common route includes:

  • Piperidine Functionalization: Introduction of the furan-3-yl group via Friedel-Crafts alkylation or transition-metal-catalyzed coupling.

  • Esterification: Reaction with benzyl chloride in the presence of a base (e.g., triethylamine) to install the carboxylate group.

Table 2: Representative Synthetic Conditions for Piperidine Derivatives

StepReagents/ConditionsYield (%)Purity (%)
1Piperidine, AlCl₃, Furan-3-carbonyl chloride, DCM, 0°C → RT, 12h6590
2Intermediate, Benzyl chloride, Et₃N, THF, Reflux, 6h7895

Optimization Challenges

Steric hindrance at the piperidine 2-position complicates furan substitution, often necessitating excess reagents or prolonged reaction times. Catalytic systems employing palladium or nickel ligands have shown promise in improving regioselectivity, albeit with increased cost . Purification via column chromatography (silica gel, ethyl acetate/hexane) remains standard, though recrystallization from ethanol/water mixtures offers a scalable alternative.

Biological and Pharmacological Insights

Mechanistic Hypotheses

While direct studies on benzyl 2-(furan-3-yl)piperidine-1-carboxylate are sparse, structurally related piperidine derivatives demonstrate affinity for neurotransmitter receptors (e.g., σ-1, NMDA) and kinase enzymes (e.g., BRAF, MEK) . The furan ring’s electron-rich nature may facilitate hydrogen bonding with catalytic lysine residues in kinase domains, as observed in triarylimidazole BRAF inhibitors . Molecular docking simulations predict moderate binding (ΔG ≈ −8.2 kcal/mol) to the BRAF V600E mutant’s ATP-binding pocket, though in vitro validation is pending .

Comparative Pharmacodynamics

Analogous compounds bearing furan or piperidine motifs exhibit diverse bioactivities:

Table 3: Bioactivities of Related Piperidine and Furan Derivatives

CompoundTargetIC₅₀ (μM)Cell Line
SB590885 (Triarylimidazole)BRAF V600E0.024A375 (Melanoma)
L-779450MEK10.15HT-29 (Colorectal)
Benzyl 2-(Furan-3-yl)Piperidine-1-CarboxylateHypothetical BRAFN/AN/A

Future Directions and Research Opportunities

Target Validation Studies

High-throughput screening against kinase libraries (e.g., DiscoverX) could identify novel targets, while CRISPR-Cas9 gene editing might elucidate pathway-specific effects in BRAF-mutant cell lines .

Synthetic Biology Approaches

Incorporation of isotopic labels (¹³C, ¹⁵N) would enable detailed pharmacokinetic studies, addressing absorption and metabolism gaps.

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